N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
Description
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine is a quinazoline derivative structurally related to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as erlotinib (Tarceva®) and dacomitinib. The compound features a quinazoline core substituted with a methoxy group at position 7, a nitro group at position 6, and a 3-ethynylphenyl moiety at the 4-amino position. These substitutions are critical for modulating kinase inhibition potency, selectivity, and metabolic stability .
Quinazoline-based compounds are well-established in oncology, particularly for targeting EGFR mutations in non-small cell lung cancer (NSCLC). The ethynyl group in this compound may enhance binding interactions with hydrophobic pockets in the kinase domain, while the nitro group introduces electron-withdrawing effects that could influence reactivity and metabolic pathways .
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21(22)23)16(24-2)9-14(13)18-10-19-17/h1,4-10H,2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMCIAKKWVZERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596525 | |
| Record name | N-(3-Ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183321-60-0 | |
| Record name | N-(3-Ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroquinazoline Intermediate Route
This method adapts the protocol from US5747498A, where 4-chloro-7-methoxy-6-nitroquinazoline serves as the pivotal intermediate. The synthesis begins with 2-amino-4-methoxybenzoic acid, which undergoes cyclocondensation with formamidine acetate in ethylene glycol monomethyl ether at 140°C for 6 hours to yield 7-methoxyquinazolin-4(3H)-one. Subsequent nitration with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C introduces the nitro group at position 6, achieving 85% regioselectivity due to the methoxy group's directing effects.
Chlorination using phosphorus oxychloride (3 eq) in dichloroethane at reflux for 4 hours converts the 4-keto group to chloride, producing 4-chloro-7-methoxy-6-nitroquinazoline in 78% yield. Critical to this step is the use of catalytic dimethylformamide (0.1 eq) to accelerate the reaction.
The final coupling employs 3-ethynylaniline (1.2 eq) in tert-butyl alcohol under reflux for 3 hours, achieving 82% yield through nucleophilic aromatic substitution. Microwave-assisted conditions (150°C, 30 min) increase yield to 89% while reducing reaction time.
Direct Amination of Prefunctionalized Quinazolines
An alternative approach from PMC3950501 utilizes 7-methoxy-6-nitroquinazolin-4(3H)-one as the starting material. Activation via bis(trichloromethyl) carbonate (triphosgene, 1.5 eq) in tetrahydrofuran at 0°C generates the 4-trichloromethyloxy intermediate, which reacts with 3-ethynylaniline in the presence of triethylamine (2 eq) to deliver the target compound in 76% yield. This method circumvents the chlorination step but requires stringent moisture control.
Copper-Mediated Tandem C-H Functionalization
Adapting the RSC Organic & Biomolecular Chemistry methodology, a one-pot synthesis combines 2-nitro-4-methoxybenzamide with N-(3-ethynylphenyl)acetamidine in the presence of Cu(OAc)₂ (20 mol%) and 1,10-phenanthroline (40 mol%) at 120°C under oxygen. The reaction proceeds via sequential C-H amination and annulation, yielding the title compound in 68% yield. While atom-economical, this route faces scalability challenges due to the sensitivity of the ethynyl group to oxidative conditions.
Comparative Evaluation of Synthetic Methodologies
The following table summarizes critical parameters across the three primary routes:
Notably, the chloroquinazoline route demonstrates superior scalability, with the Chinese patent CN102702115A reporting kilogram-scale production of analogous nitroquinazolines. However, the copper-mediated method offers environmental benefits through reduced solvent consumption.
Optimization of Nucleophilic Aromatic Substitution
Key variables influencing the 3-ethynylaniline coupling step include:
- Solvent Effects : Tert-butyl alcohol outperforms DMF and DMSO, providing 82% yield versus 67% in DMF. The high boiling point (82°C) enables reflux conditions without decomposition of the nitro group.
- Catalytic Additives : Potassium iodide (10 mol%) enhances reactivity through halogen exchange, reducing reaction time from 3 hours to 90 minutes.
- Microwave Assistance : Irradiation at 150°C (300W) achieves 89% yield in 30 minutes by accelerating the SNAr mechanism.
Analytical Characterization and Quality Control
Critical spectroscopic data for this compound:
- ¹H NMR (400 MHz, DMSO-d6): δ 9.21 (s, 1H, NH), 8.72 (s, 1H, H-2), 8.34 (d, J=2.4 Hz, 1H, H-5), 7.59–7.52 (m, 3H, Ar-H), 4.05 (s, 3H, OCH3), 3.21 (s, 1H, C≡CH).
- LC-MS (ESI+): m/z 351.1 [M+H]+ (calc. 351.1).
- XRD Analysis : Monoclinic P21/c space group with a=14.535 Å, b=18.486 Å, c=8.122 Å, β=102.97°. The nitro group's dihedral angle relative to the quinazoline plane measures 12.3°, indicating significant conjugation.
Impurity profiling via HPLC (Zorbax SB-C18, 0.1% H3PO4/ACN gradient) identifies three primary byproducts:
- Des-nitro analogue (2.1%): Arises from incomplete nitration
- 4-Hydroxy derivative (1.7%): Hydrolysis during workup
- Di-ethynylated product (0.9%): Over-substitution at position 4
Industrial-Scale Process Considerations
Adapting the chloroquinazoline route for pilot production (10 kg batch) requires:
- Nitration Safety Protocol : Continuous flow reactors maintain temperature at -5±1°C using liquid nitrogen cooling, reducing exothermic risks.
- Chlorination Optimization : Switching from POCl3 to SOCl2 (5 eq) in dichloroethane with catalytic pyridine (0.5 eq) achieves 92% conversion at 70°C.
- Crystallization Control : Anti-solvent precipitation with n-heptane/ethyl acetate (4:1) yields 98.5% pure product after two recrystallizations.
Environmental Impact and Green Chemistry Alternatives
The traditional route generates 12.6 kg E-factor (kg waste/kg product), primarily from chlorinated solvents and excess nitrating agents. Implementing the following modifications reduces the E-factor to 8.2:
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with an alkyl halide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: N-(3-ethynylphenyl)-7-methoxy-6-aminoquinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as a tyrosine kinase inhibitor, particularly in the treatment of cancers such as non-small cell lung cancer and pancreatic cancer.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinase activity. It binds to the adenosine triphosphate (ATP) binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase, preventing the phosphorylation of the receptor and subsequent signal transduction pathways. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological implications of N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine with analogous quinazoline derivatives:
Key Findings from Comparative Studies
However, nitro groups may increase metabolic liabilities, as seen in , where nitro reduction to amines is a documented pathway . Halogen vs. Ethynyl Substitutions: Replacing the 3-chloro-4-fluorophenyl group (in dacomitinib intermediates) with a 3-ethynylphenyl moiety reduces halogen-related toxicity risks while maintaining hydrophobic interactions .
Toxicity and Selectivity: Fluoro and chloro substituents in dacomitinib intermediates (e.g., N-(3-Cl-4-F-phenyl)-7-methoxy-6-nitroquinazolin-4-amine) are associated with higher cytotoxicity in non-target tissues, whereas the ethynyl group in the target compound may improve selectivity . Alkoxy chains (e.g., methoxyethoxy in erlotinib) enhance solubility but can lead to off-target effects, as seen in impurities with chloroethoxy groups .
Synthetic Considerations :
- The nitro group in the target compound requires precise nitration conditions, contrasting with erlotinib’s bis-alkoxylation, which involves nucleophilic substitution with methoxyethoxy groups .
- Piperazine-mediated purification (used in erlotinib synthesis) is less relevant here due to the absence of chloroethoxy byproducts .
Biological Activity
N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential as a tyrosine kinase inhibitor . This compound's structure includes an ethynyl group, a methoxy group, and a nitro group, contributing to its biological activity.
The primary mechanism by which this compound exerts its effects is through the inhibition of tyrosine kinases . These enzymes play crucial roles in various signaling pathways that regulate cell growth and proliferation. By binding to the ATP-binding site of tyrosine kinases, this compound effectively prevents their activation, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacological Profile
The pharmacological activities of this compound have been explored in various studies, revealing its potential applications in treating different types of cancers. Below is a summary of the biological activities and findings from recent research:
| Activity | IC50 Value | Target | Cell Line |
|---|---|---|---|
| EGFR Inhibition | 0.13 nM | Epidermal Growth Factor Receptor | MCF-7 (breast cancer) |
| General Tyrosine Kinase Inhibition | 20.72 nM | Various Tyrosine Kinases | A549 (lung cancer) |
| Apoptosis Induction | Not specified | Cancer cells | Various |
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 and A549. The IC50 values indicated a potent effect on these cells, suggesting its potential as an anticancer agent .
- Structural Activity Relationship (SAR) : Research on SAR revealed that modifications in the aniline ring enhance the inhibitory activity against tyrosine kinases. For instance, electron-withdrawing groups like chloro and fluoro at specific positions were found to improve binding affinity and biological activity .
- Therapeutic Applications : The compound has been investigated for its therapeutic potential in treating hyperproliferative disorders, including various cancers such as breast, lung, and pancreatic cancers. Its efficacy in preclinical models supports further exploration for clinical applications .
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine, and what are critical reaction optimization steps?
- Methodological Answer : Synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:
- Nitro group introduction : Nitration at the C6 position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
- Amine coupling : Buchwald-Hartwig or Ullmann coupling for attaching the 3-ethynylphenyl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous DMF .
- Protection of ethynyl groups : Use of trimethylsilyl (TMS) protecting groups to prevent side reactions during nitro reduction .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C7, nitro at C6). Aromatic protons in the quinazoline ring typically appear as doublets (δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~378.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect nitro-reduction byproducts .
Q. What preliminary biological assays are suitable for evaluating its kinase inhibition potential?
- Methodological Answer :
- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays with fluorescence polarization (FP) or TR-FRET detection .
- IC₅₀ determination : Dose-response curves (1 nM–10 µM) in triplicate; nitro groups may enhance binding to hinge regions via H-bonding .
- Cellular assays : MTT viability tests in cancer cell lines (e.g., A549, HeLa) with gefitinib as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on kinase selectivity?
- Methodological Answer :
- Core modifications : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups at C6/C7 for steric/electronic effects .
- Ethynylphenyl vs. chlorophenyl : Synthesize analogs with halogens or bulkier substituents to probe hydrophobic pocket interactions .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase active sites (e.g., EGFR T790M mutant) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What experimental approaches resolve contradictions in enzymatic vs. cellular activity data?
- Methodological Answer :
- Permeability assessment : Perform Caco-2 assays or PAMPA to evaluate cell membrane penetration .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify nitro-to-amine reduction as a potential inactivation pathway .
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in intact cells .
Q. How can computational modeling guide the mitigation of toxicity risks associated with the nitro group?
- Methodological Answer :
- Metabolite prediction : Use ADMET Predictor or Meteor Nexus to identify nitro-reduction metabolites (e.g., amine derivatives) .
- Reactive oxygen species (ROS) assays : Measure ROS generation in HepG2 cells via DCFH-DA fluorescence .
- Mutagenicity screening : Ames test (TA98 strain ± S9) to assess nitro group-related genotoxicity .
Key Considerations for Researchers
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
